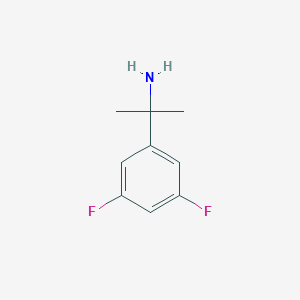

2-(3,5-Difluorophenyl)propan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

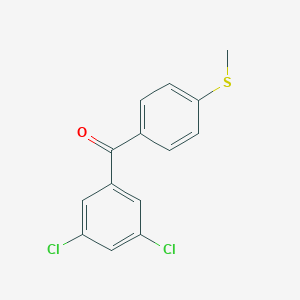

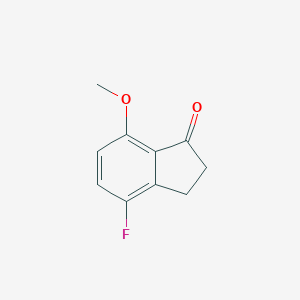

2-(3,5-Difluorophenyl)propan-2-amine is a chemical compound with the molecular formula C9H11F2N . It is a colorless to pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

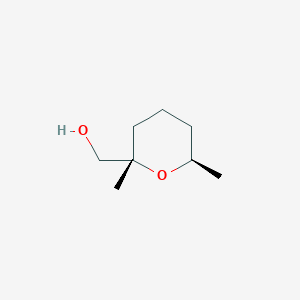

The molecular structure of 2-(3,5-Difluorophenyl)propan-2-amine consists of a propan-2-amine group attached to a 3,5-difluorophenyl group . The InChI code for this compound is 1S/C9H11F2N/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3 .Physical And Chemical Properties Analysis

2-(3,5-Difluorophenyl)propan-2-amine has a molecular weight of 171.19 . It is a colorless to pale-yellow to yellow-brown liquid . The compound has a high gastrointestinal absorption and is BBB permeant . It has a consensus Log Po/w of 2.45, indicating its lipophilicity .科学的研究の応用

Organic Light-Emitting Devices (OLEDs)

Compounds with difluorophenyl-functionalized arylamine have been synthesized and characterized for their application in OLEDs. These materials, such as triphenylamine derivatives, have shown significant potential due to their electron-withdrawing fluorinated substituents, improving device performance by balancing the injected carriers (Li et al., 2012).

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including those with amino and difluorophenyl groups, have demonstrated effectiveness as corrosion inhibitors for metals. Theoretical studies align well with experimental results, highlighting the potential of such compounds in protecting metals against corrosion (Kaya et al., 2016).

Synthesis of Functionalized Molecules

The aminolysis of compounds similar to 2-(3,5-Difluorophenyl)propan-2-amine has been explored for the synthesis of various functionalized molecules. This approach is particularly successful when the amino group in the reagent is sterically unshielded, suggesting a wide range of synthetic applications (Novakov et al., 2017).

Drug Discovery and Medicinal Chemistry

Compounds structurally related to 2-(3,5-Difluorophenyl)propan-2-amine have been synthesized and investigated for their cytotoxic activities against various human tumor cell lines. Such compounds have shown promising results, indicating potential applications in drug discovery and development (Yamali et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

特性

IUPAC Name |

2-(3,5-difluorophenyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFPWVYVDSZPFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Difluorophenyl)propan-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B172851.png)

![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)

![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)

![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)

![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)